4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile
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Overview
Description
4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile is an organic compound with the molecular formula C10H20ClNOSi. This compound is notable for its use in various chemical synthesis processes and its unique structural features, which include a chloro group, a nitrile group, and a silyl ether moiety. These functional groups make it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobutanenitrile and tert-butyldimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. A base, such as triethylamine, is often used to facilitate the reaction.
Procedure: The 4-chlorobutanenitrile is reacted with tert-butyldimethylsilyl chloride in the presence of a base to form the desired product. The reaction mixture is typically stirred at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as distillation or chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The silyl ether can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate.
Major Products Formed
Substitution: Formation of 4-amino-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile.
Reduction: Formation of 4-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butylamine.
Oxidation: Formation of 4-chloro-3-hydroxybutanenitrile.
Scientific Research Applications
4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitriles and silyl ethers.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile involves its functional groups:
Molecular Targets: The chloro and nitrile groups can interact with nucleophiles and electrophiles, respectively.
Pathways Involved: The silyl ether group can be cleaved under acidic or basic conditions, leading to the formation of reactive intermediates that participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-hydroxybutanenitrile: Lacks the silyl ether group but has similar reactivity.
4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butylamine: Contains an amine group instead of a nitrile group.
4-Chloro-3-methoxybutanenitrile: Contains a methoxy group instead of a silyl ether group.
Uniqueness
4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile is unique due to the presence of the silyl ether group, which provides stability and reactivity under specific conditions. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Properties
CAS No. |
1613148-25-6 |
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Molecular Formula |
C10H20ClNOSi |
Molecular Weight |
233.81 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-chlorobutanenitrile |
InChI |
InChI=1S/C10H20ClNOSi/c1-10(2,3)14(4,5)13-9(8-11)6-7-12/h9H,6,8H2,1-5H3 |
InChI Key |
CLSDDCUBUAXIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC#N)CCl |
Origin of Product |
United States |
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